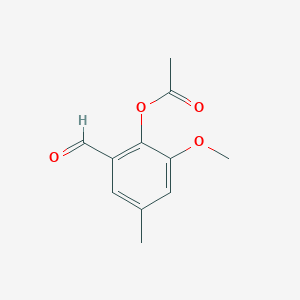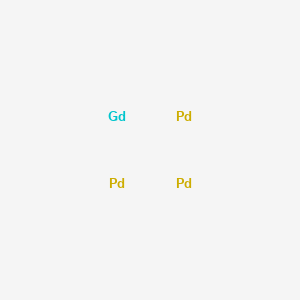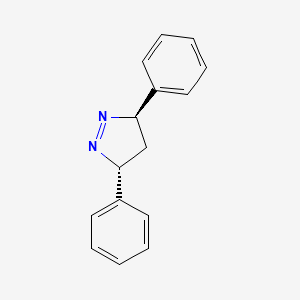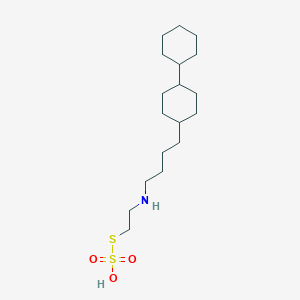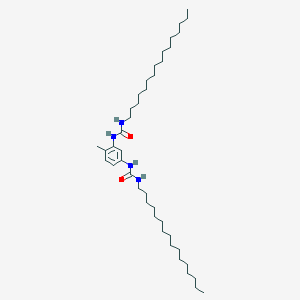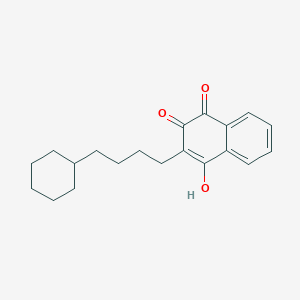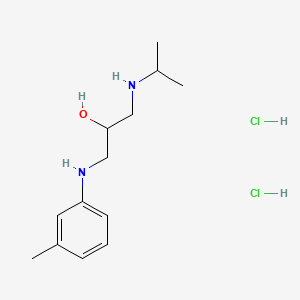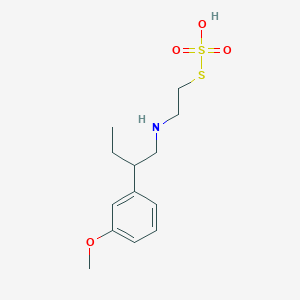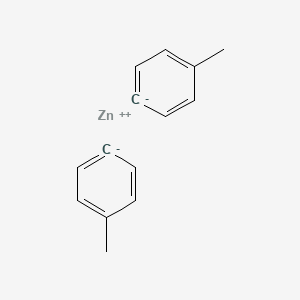
Cerium;copper
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium and copper are both significant elements in the periodic table, with cerium being a rare-earth metal and copper being a transition metal. When combined, cerium and copper form a compound that exhibits unique properties and applications. Cerium is known for its high reactivity and strong oxidizing properties, while copper is renowned for its excellent electrical and thermal conductivity. The combination of these two elements results in a compound that is highly valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of cerium and copper compounds can be achieved through various synthetic routes. One common method involves the hydrothermal synthesis of bimetallic cerium/copper organic frameworks. This process typically occurs at room temperature and involves the use of cerium and copper salts in an aqueous solution. The resulting bimetallic framework can then be subjected to in-situ pyrolysis under a nitrogen atmosphere to obtain the desired cerium/copper compound .
Industrial Production Methods: In industrial settings, the production of cerium and copper compounds often involves the use of high-temperature reduction processes. For example, cerium oxide and copper oxide can be reduced together in a hydrogen atmosphere to form the cerium/copper compound. This method is advantageous due to its scalability and efficiency in producing large quantities of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Cerium and copper compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The oxidation state of cerium can vary between +3 and +4, while copper can exist in +1 and +2 oxidation states. These variable oxidation states allow for a wide range of redox reactions.
Common Reagents and Conditions: Common reagents used in the reactions of cerium and copper compounds include hydrogen, oxygen, and ammonia. For instance, in the selective catalytic reduction of nitrogen oxides, cerium/copper compounds act as catalysts in the presence of ammonia, leading to the formation of nitrogen and water .
Major Products: The major products formed from the reactions of cerium and copper compounds depend on the specific reaction conditions. For example, the reduction of cerium oxide and copper oxide in a hydrogen atmosphere results in the formation of cerium/copper alloy and water .
Wissenschaftliche Forschungsanwendungen
Cerium and copper compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions, including the selective catalytic reduction of nitrogen oxides. In biology and medicine, cerium oxide nanoparticles are studied for their antioxidant properties and potential use in treating oxidative stress-related diseases . In industry, cerium and copper compounds are used in the production of advanced materials, such as high-performance alloys and coatings .
Wirkmechanismus
The mechanism of action of cerium and copper compounds is primarily based on their redox properties. Cerium can switch between +3 and +4 oxidation states, while copper can switch between +1 and +2 oxidation states. This ability to undergo redox cycling allows these compounds to act as effective catalysts in various chemical reactions. The molecular targets and pathways involved in these reactions include the activation of oxygen and nitrogen species, which are crucial for catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Cerium and copper compounds can be compared with other similar compounds, such as cerium/aluminum and copper/zinc compounds. While cerium/aluminum compounds are known for their high thermal stability and use in high-temperature applications, copper/zinc compounds are widely used in galvanization and corrosion protection. The unique combination of cerium and copper provides a balance of redox activity and conductivity, making it particularly useful in catalytic and electronic applications .
List of Similar Compounds:- Cerium/aluminum compounds
- Copper/zinc compounds
- Cerium/iron compounds
- Copper/nickel compounds
Eigenschaften
CAS-Nummer |
12157-57-2 |
|---|---|
Molekularformel |
CeCu6 |
Molekulargewicht |
521.4 g/mol |
IUPAC-Name |
cerium;copper |
InChI |
InChI=1S/Ce.6Cu |
InChI-Schlüssel |
IZLUNDVIKOMLOR-UHFFFAOYSA-N |
Kanonische SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Ce] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


